1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a member of the class of 1,3-thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and type of hydrogen and carbon atoms .Chemical Reactions Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, solubility tests, and spectroscopic techniques .Scientific Research Applications
Chemical Structure and Properties
The compound has not been directly studied in the provided literature. However, research on structurally related compounds offers insights into the potential applications and properties of similar chemical entities. For instance, studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have highlighted their significance in various fields due to their unique chemical structures and properties. These compounds have been explored for their photoluminescent properties and as potential donor materials in organic photovoltaic cells, showcasing their utility in materials science and energy research (Beyerlein & Tieke, 2000); (Wu et al., 2011).
Synthesis and Modification
Research has also focused on the synthesis and structural modification of related compounds to enhance their chemical and physical properties. For example, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles through chain heterocyclization highlights the adaptability and modifiability of this class of compounds, indicating potential pathways for the synthesis and functionalization of the compound (Vovk et al., 2010).
Application in Memory Enhancement
Furthermore, derivatives of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones have been studied for their potential in reversing amnesia, suggesting possible neuropharmacological applications of similar compounds. This points to the broad therapeutic potential of structurally related chemicals, including the possibility of exploring the compound for similar uses (Butler et al., 1987).
Electropolymerization and Electronic Applications
Electropolymerizable properties of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate the potential for creating polymer films that could be useful in electronic applications. This suggests that the compound , due to its structural similarities, might also possess electropolymerizable properties that can be exploited in creating advanced materials (Lengkeek et al., 2010).
Antimicrobial Activity
Synthesis and evaluation of related compounds have shown significant antimicrobial activity, indicating the potential of the compound for development into new antibacterial agents. This highlights the importance of chemical synthesis in discovering new drugs and materials with significant biological activities (Nural et al., 2018).
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-9-15-16(10-12(11)2)28-20-17(19(15)26)18(13-3-5-14(23)6-4-13)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWYUFZHFLGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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